molecular formula C12H18N2O3 B1278138 tert-butyl N-(2-amino-4-methoxyphenyl)carbamate CAS No. 213118-56-0

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate

Cat. No.: B1278138
CAS No.: 213118-56-0
M. Wt: 238.28 g/mol
InChI Key: RUTRVXDBOSVFFT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-Butyl N-(2-amino-4-methoxyphenyl)carbamate is a biochemical compound used in proteomics research Similar compounds have been found to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including enhancing slow inactivation of voltage-gated sodium channels and regulating crmp2 . These interactions can lead to changes in cellular processes, although the specifics would depend on the context of the biochemical pathway in which the compound is involved.

Biochemical Pathways

Given its potential interaction with voltage-gated sodium channels and crmp2 , it may be involved in pathways related to neuronal signaling and cellular growth and differentiation

Result of Action

Based on its potential interactions with voltage-gated sodium channels and crmp2 , it could potentially influence neuronal signaling and cellular growth and differentiation. The specific effects would likely depend on the context of the biochemical pathway and the specific experimental conditions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and presence of other molecules in the environment. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate typically involves the reaction of 2-amino-4-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2-amino-4-methoxyphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-6-5-8(16-4)7-9(10)13/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTRVXDBOSVFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444416
Record name tert-butyl N-(2-amino-4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213118-56-0
Record name tert-butyl N-(2-amino-4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 213118-56-0
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Synthesis routes and methods I

Procedure details

The title compound was prepared from (4-methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester (Example A10) by hydrogenation with 10% Pd/C according to the general procedure J (method a). Obtained as a white solid (19.377 g).
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Synthesis routes and methods II

Procedure details

10% Palladium on carbon (120 mg) was added to a solution of 4-methoxy-2-nitrophenylcarbamic acid t-butyl ester (Reference Compound No. 11-1, 1.3 g, 4.8 mmol) in methanol (20 mL), and then the reaction mixture was stirred under a hydrogen atmosphere at room temperature for 9 hours. The insoluble was filtered off, and then the solvent was evaporated under reduced pressure. The resulting solid was collected by filtration with hexane to give 1.1 g of the title reference compound as a pale brown solid quantitatively.
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120 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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